molecular formula C11H13NO3 B1352649 Methyl 4-(dimethylcarbamoyl)benzoate CAS No. 21928-11-0

Methyl 4-(dimethylcarbamoyl)benzoate

Cat. No.: B1352649
CAS No.: 21928-11-0
M. Wt: 207.23 g/mol
InChI Key: PQPORQNZFWYDOI-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylcarbamoyl)benzoate: is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a white crystalline solid with a distinctive odor . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(dimethylcarbamoyl)benzoate can be synthesized through the reaction of methyl 4-carboxybenzoate with dimethylamine in the presence of a suitable catalyst . The reaction typically involves heating the reactants in a solvent such as methanol or ethanol under reflux conditions. The product is then isolated through crystallization, filtration, and drying .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(dimethylcarbamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 4-(dimethylaminocarbamoyl)benzoate
  • Methyl 4-(dimethylcarbamoyl)phenylacetate
  • Methyl 4-(dimethylcarbamoyl)benzoic acid

Comparison: Methyl 4-(dimethylcarbamoyl)benzoate is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for particular applications in organic synthesis and scientific research . Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of other compounds highlight its versatility and importance .

Properties

IUPAC Name

methyl 4-(dimethylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(2)10(13)8-4-6-9(7-5-8)11(14)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPORQNZFWYDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455413
Record name Methyl 4-(dimethylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21928-11-0
Record name Methyl 4-(dimethylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

2.2 30 ml of a 40% dimethylamine solution in 200 ml of THF are initially introduced. 20 g of methyl 4-chlorocarbonylbenzoate are dissolved in 300 ml of THF and added dropwise, and the mixture is stirred at room temperature for a further 2 hours. The solvent is removed, and the mixture is subjected to conventional work-up, giving 19.2 g of methyl 4-(N,N-dimethylaminocarbonyl)benzoate (“BB”), m.p. 107°.
[Compound]
Name
2.2
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
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Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a soln. of 4-(methoxycarbonyl)benzoic acid (100 mg, 0.555 mmol) in THF (5 ml) was added HATU (211 mg, 0.555 mmol), dimethylamine (0.278 ml, 0.555 mmol) and triethylamine (0.077 ml, 0.555 mmol) at r.t. The mixture was stirred at r.t for 4 hrs. Evaporated to remove the solvent. The residue was dissolved in EtOAc (10 ml), washed w/water (3×), brine. Dried (Na2SO4), and evaporated to afford methyl 4-(dimethylcarbamoyl)benzoate (100 mg, 0.458 mmol, 83% yield) as solid. 1H-NMR (CD3OD, 500 MHz): δ 8.10 (1H, d, J=6.4 Hz), 7.55 (1H, d, J=6.4 Hz), 3.94 (3H, s), 3.13 (3H, s), 2.99 (3H, s). m/e (M+H): 208.1
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
0.278 mL
Type
reactant
Reaction Step One
Quantity
0.077 mL
Type
reactant
Reaction Step One
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Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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